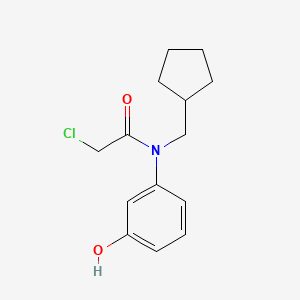
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCPA, is a synthetic compound that has been studied for its potential use in the field of medicine. This compound is structurally similar to adenosine, a naturally occurring nucleoside that plays a role in various physiological processes in the body. CCPA has been found to have potential therapeutic applications due to its ability to bind to adenosine receptors in the body.
Mécanisme D'action
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide binds to adenosine receptors in the body, specifically the A1 and A3 receptors. This binding leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the activity of various enzymes and ion channels. The net effect of this is a decrease in cell excitability and a decrease in the release of various neurotransmitters and cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been found to decrease the production of nitric oxide, which is involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide is that it is a selective agonist for the A1 and A3 adenosine receptors. This means that it can be used to specifically target these receptors without affecting other receptors in the body. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in the treatment of cardiovascular diseases such as hypertension and ischemic heart disease.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide involves several steps. The first step involves the reaction of 3-hydroxybenzaldehyde with cyclopentylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with chloroacetyl chloride in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of various medical conditions. One area of research has focused on its ability to modulate the immune system. This compound has been found to have immunosuppressive effects, which may make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-4-1-2-5-11)12-6-3-7-13(17)8-12/h3,6-8,11,17H,1-2,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDNZSFJPAJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

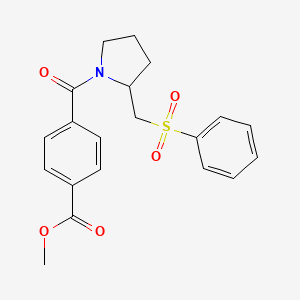
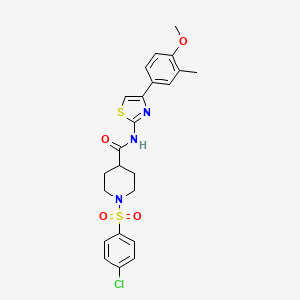
![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)
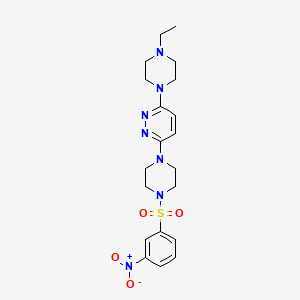
![Methyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]-4,5-dimethoxybenzoate](/img/structure/B2531882.png)
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)
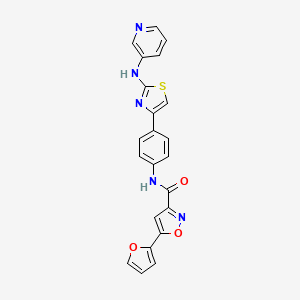
![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2531894.png)
![Methyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2531897.png)
![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2531898.png)